

Application Notes and Protocols for Infliximab Administration in Animal Studies

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Compound of Interest

Compound Name: *Inflexin*

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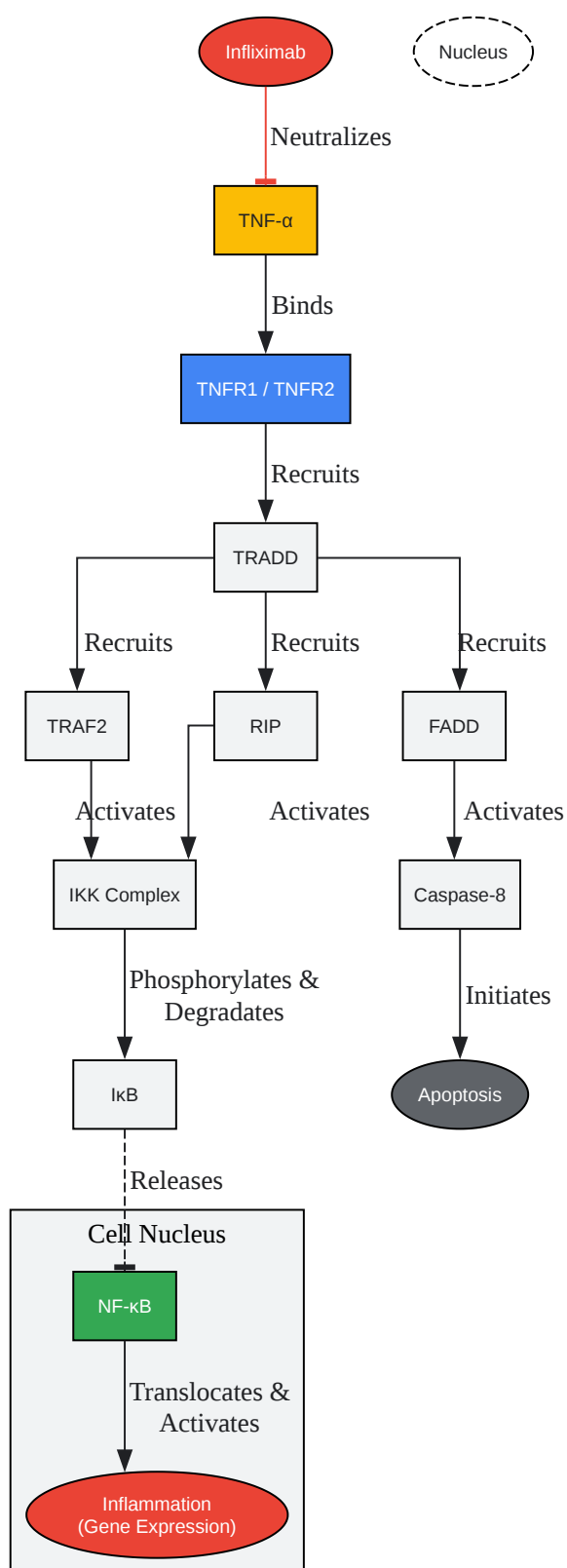
For Researchers, Scientists, and Drug Development Professionals

Introduction

Infliximab is a chimeric monoclonal antibody that targets tumor necrosis factor-alpha (TNF- α), a key cytokine implicated in various inflammatory and autoimmune diseases. Preclinical animal studies are crucial for evaluating the efficacy, safety, and mechanism of action of infliximab in various disease models. These application notes provide detailed protocols and quantitative data to guide researchers in the administration and dosage of infliximab for animal studies.

Mechanism of Action: TNF- α Signaling Pathway

Infliximab functions by neutralizing the biological activity of both soluble and transmembrane forms of TNF- α .^[1] This prevents TNF- α from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling pathways.^{[1][2][3]} The binding of TNF- α to its receptors typically initiates a cascade of events leading to the activation of transcription factors like NF- κ B and AP-1, which regulate the expression of pro-inflammatory genes.^[2]



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Caption: TNF-α signaling pathway and the inhibitory action of Infliximab.

Quantitative Data Summary

The following tables summarize infliximab dosages and administration routes used in various animal models as reported in preclinical studies.

Table 1: Infliximab Dosage and Administration in Rodent Models

Animal Model	Disease Model	Dosage	Route of Administration	Frequency	Reference(s)
Rat	Experimental Colitis	5, 10, 15 mg/kg	Subcutaneous (SC)	Daily for 5 days	[4]
Rat	Collagen-Induced Arthritis	Not specified	Intraperitoneal (IP)	Long-term	[5]
Mouse	Diet-Induced Obesity	10, 100 mg/kg	Intraperitoneal (IP)	Once per week for 4 weeks	[6]
Mouse	Experimental Colitis	5 mg/kg	Intraperitoneal (IP)	Single injection	[7]

Table 2: Infliximab Dosage and Administration in Rabbit Models

Animal Model	Disease Model/Study	Dosage/Concentration	Route of Administration	Frequency	Reference(s)
Rabbit	Osteoarthritis	10 mg/ml, 20 mg/ml (0.5 ml injection)	Intra-articular	Monthly for 3 months	[8]
Rabbit	Intestinal Surgery	10 mg/kg	Intravenous (IV)	Single bolus one week prior to surgery	[9]
Rabbit	Ocular Safety Study	1, 2, 5, 8, 10, 20 mg (0.1 ml injection)	Intravitreal	Single injection	[1]
Rabbit	Ocular Safety Study	2.0 mg	Intravitreal	Serially every 30 days (2-3 injections)	[10]

Experimental Protocols

Protocol 1: Preparation of Infliximab for Animal Administration

This protocol is adapted from clinical preparation guidelines and is suitable for preclinical research.[\[11\]](#)

Materials:

- Infliximab (e.g., Remicade®), 100 mg lyophilized powder vial
- Sterile Water for Injection, USP
- Sterile 0.9% Sodium Chloride Injection, USP
- Sterile syringes (10 ml and appropriate size for final volume)

- 21-gauge or smaller needles
- Sterile infusion bag or vials for dilution

Procedure:

- Reconstitution: a. Aseptically reconstitute the 100 mg vial of infliximab with 10 ml of Sterile Water for Injection, USP, to obtain a concentration of 10 mg/ml.[\[11\]](#) b. Direct the stream of water down the side of the vial to avoid excessive foaming.[\[11\]](#) c. Gently swirl the vial to dissolve the powder. Do not shake.[\[11\]](#) d. Allow the solution to stand for 5 minutes. The resulting solution should be colorless to light yellow and opalescent.[\[11\]](#)
- Dilution: a. Calculate the required dose of infliximab based on the animal's body weight and the desired dosage (mg/kg). b. Withdraw the corresponding volume of the reconstituted infliximab solution. c. Dilute the withdrawn infliximab solution with sterile 0.9% Sodium Chloride Injection, USP, to a final concentration suitable for the intended injection volume. The final concentration in clinical infusions ranges from 0.4 mg/ml to 4 mg/ml.[\[12\]](#) d. Gently invert the container to mix the solution.
- Administration: a. The prepared infliximab solution should be administered within 3 hours of reconstitution and dilution.[\[11\]](#) b. For intravenous infusions, use an infusion set with an in-line, sterile, non-pyrogenic, low-protein-binding filter (pore size of 1.2 μm or less).[\[11\]](#) For other routes like intraperitoneal or subcutaneous, a filter may not be necessary, but sterile technique must be maintained.

Protocol 2: Intraperitoneal (IP) Administration of Infliximab in Mice

This protocol provides a general guideline for IP injection in mice.[\[2\]](#)[\[13\]](#)

Materials:

- Prepared infliximab solution
- Appropriately sized sterile syringe (e.g., 1 ml)
- 25-30 gauge sterile needle

- 70% ethanol or other suitable disinfectant
- Animal restraint device (optional)

Procedure:

- Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
- Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other internal organs.[\[14\]](#)
- Injection: a. Disinfect the injection site with an alcohol wipe. b. Tilt the mouse's head downwards at a slight angle. c. Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[\[13\]](#) d. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel. e. Slowly inject the calculated volume of the infliximab solution. f. Withdraw the needle and return the mouse to its cage. g. Monitor the animal for any immediate adverse reactions.

Protocol 3: Induction and Monitoring of Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing arthritis in susceptible mouse strains (e.g., DBA/1).[\[15\]](#)[\[16\]](#)

Materials:

- Bovine or chicken type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- 0.05M acetic acid
- Sterile syringes and needles
- Emulsifying apparatus (e.g., two-way Luer-lock syringes)

Procedure:

- CIA Induction: a. Day 0: Emulsify type II collagen with CFA. Administer the emulsion intradermally at the base of the tail of the mice. b. Day 21: Prepare an emulsion of type II collagen with IFA. Administer this booster injection intradermally.
- Clinical Scoring of Arthritis: a. Begin monitoring the mice for signs of arthritis starting around day 21 and continue 2-3 times per week. b. Score each paw based on a scale of 0-4, where: [\[1\]](#)[\[10\]](#)
 - 0 = Normal, no evidence of erythema or swelling.
 - 1 = Mild swelling and/or erythema confined to the tarsals or ankle joint.
 - 2 = Moderate swelling and erythema extending from the ankle to the tarsals.
 - 3 = Severe swelling and erythema encompassing the ankle, foot, and digits.
 - 4 = Maximum inflammation with joint deformity and/or ankylosis. c. The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

Protocol 4: Pharmacokinetic (PK) Sample Collection

This is a general guideline for blood sample collection for PK analysis. The frequency and time points should be optimized based on the specific study design.

Materials:

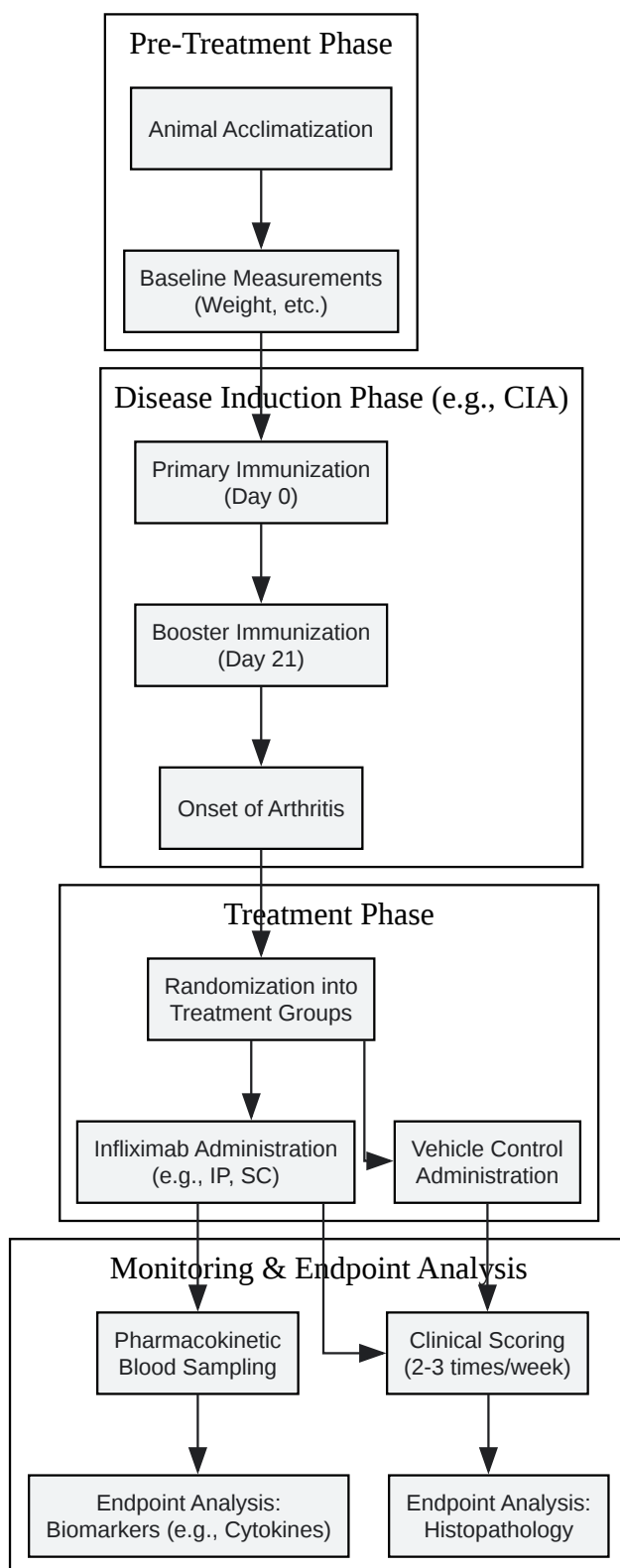
- Blood collection tubes (e.g., EDTA or serum separator tubes)
- Appropriate sized needles and syringes or lancets
- Capillary tubes (for retro-orbital or tail vein sampling)
- Anesthetic (if required)
- Centrifuge

Procedure:

- Sampling Schedule: A typical sparse sampling schedule for a monoclonal antibody with a half-life of several days could include collections at:

- Pre-dose (baseline)
- Early time points post-dose (e.g., 2, 6, 24 hours) to capture the distribution phase.
- Multiple time points during the elimination phase (e.g., days 2, 7, 14, 21, 28).[\[4\]](#)[\[17\]](#)
- Blood Collection: a. Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). b. Process the blood to obtain plasma or serum by centrifugation according to the collection tube manufacturer's instructions.
- Sample Storage: Store the plasma or serum samples at -80°C until analysis.

Experimental Workflow Visualization



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Caption: General experimental workflow for an animal study of Infliximab.

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